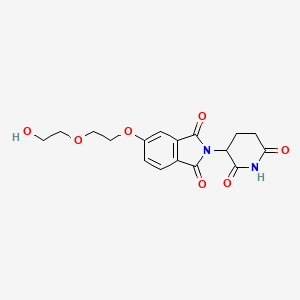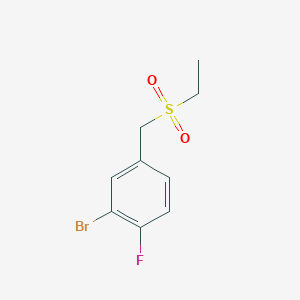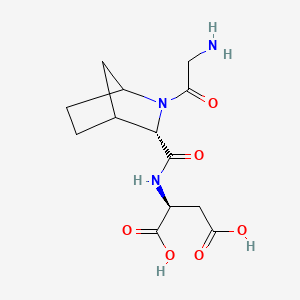
NMDA receptor antagonist-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NMDA receptor antagonist-3 is a compound that inhibits the action of N-methyl-D-aspartate receptors. These receptors are a type of glutamate receptor and ion channel protein found in nerve cells. NMDA receptor antagonists are known for their role in neuroprotection, anesthesia, and as potential treatments for various neurological disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NMDA receptor antagonist-3 typically involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Common synthetic routes may include:
Formation of Intermediate Compounds: This step involves the preparation of key intermediates through reactions such as alkylation, acylation, or condensation.
Cyclization Reactions: These intermediates may undergo cyclization reactions to form the core structure of this compound.
Functional Group Modifications: The final steps often involve the introduction or modification of functional groups to achieve the desired pharmacological properties.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
NMDA receptor antagonist-3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
NMDA receptor antagonist-3 has a wide range of scientific research applications, including:
作用機序
NMDA receptor antagonist-3 exerts its effects by binding to the NMDA receptor and preventing the binding of glutamate, the primary excitatory neurotransmitter in the central nervous system. This inhibition reduces the influx of calcium ions into the nerve cells, thereby preventing excitotoxicity and neuronal damage . The molecular targets and pathways involved include the NMDA receptor subunits and downstream signaling pathways that regulate synaptic plasticity and neuronal survival .
類似化合物との比較
Similar Compounds
Ketamine: A well-known NMDA receptor antagonist used for anesthesia and depression treatment.
Phencyclidine (PCP): Another NMDA receptor antagonist with dissociative and hallucinogenic properties.
Dextromethorphan: Commonly used as a cough suppressant, it also has NMDA receptor antagonist activity.
Uniqueness
NMDA receptor antagonist-3 is unique in its specific binding affinity and selectivity for certain NMDA receptor subunits, which may result in distinct pharmacological effects and therapeutic potential compared to other NMDA receptor antagonists .
特性
分子式 |
C13H19N3O6 |
|---|---|
分子量 |
313.31 g/mol |
IUPAC名 |
(2S)-2-[[(3S)-2-(2-aminoacetyl)-2-azabicyclo[2.2.1]heptane-3-carbonyl]amino]butanedioic acid |
InChI |
InChI=1S/C13H19N3O6/c14-5-9(17)16-7-2-1-6(3-7)11(16)12(20)15-8(13(21)22)4-10(18)19/h6-8,11H,1-5,14H2,(H,15,20)(H,18,19)(H,21,22)/t6?,7?,8-,11-/m0/s1 |
InChIキー |
XLPXGDDUDDNQKY-ATEBAYMDSA-N |
異性体SMILES |
C1CC2CC1[C@H](N2C(=O)CN)C(=O)N[C@@H](CC(=O)O)C(=O)O |
正規SMILES |
C1CC2CC1C(N2C(=O)CN)C(=O)NC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



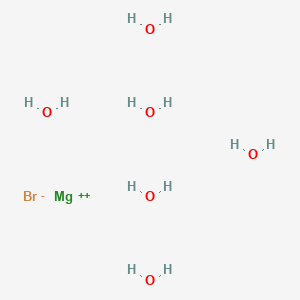
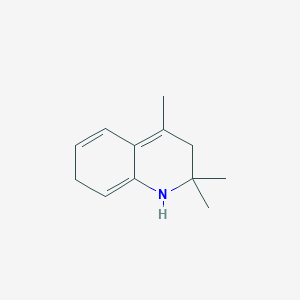

![Ethyl 3-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14764487.png)


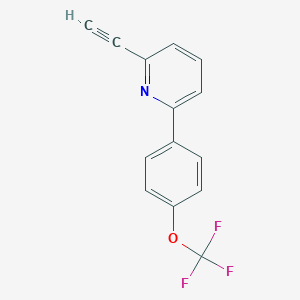
![9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B14764501.png)
![5-Bromo-2-[3-(trifluoromethyl)-5-pyrazolyl]pyridine](/img/structure/B14764503.png)
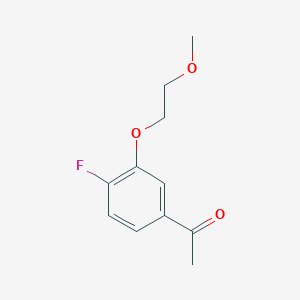
![4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14764512.png)
